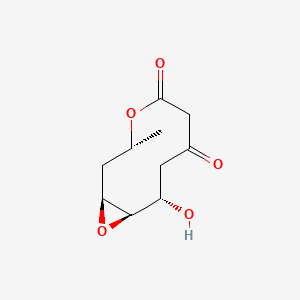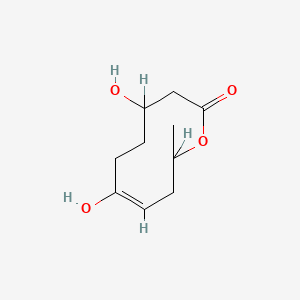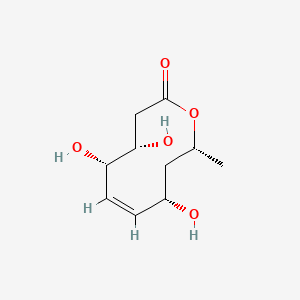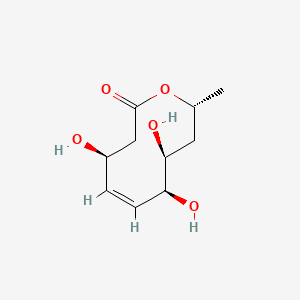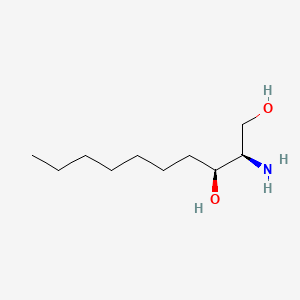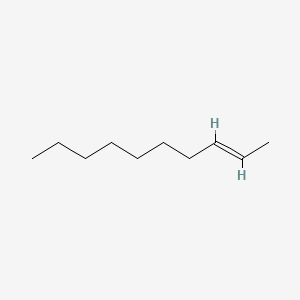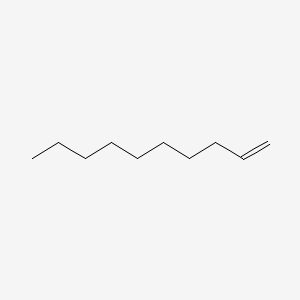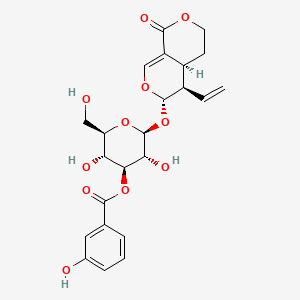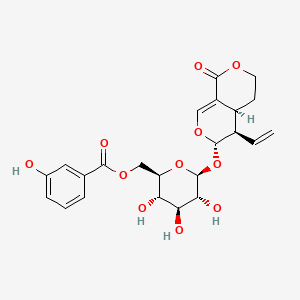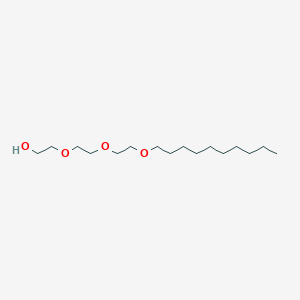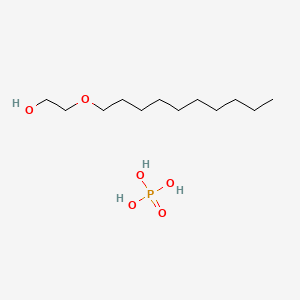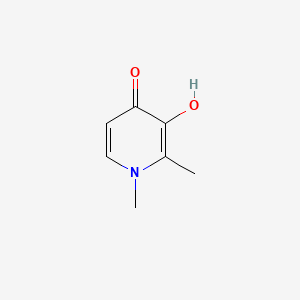
Deferiprone
Descripción general
Descripción
Deferiprone is an iron chelator used to remove excess iron from the body in patients with thalassemia, sickle cell disease, or anemia who have blood transfusions . It combines with iron in the blood, and the combination of iron and deferiprone is then removed from the body by the kidneys .
Synthesis Analysis
The synthesis of Deferiprone has been explored in various studies . For instance, one study discussed the design and synthesis of N-hydroxyalkyl substituted deferiprone as a potential chelating agent for Parkinson’s disease chelation therapy strategy .Molecular Structure Analysis
Deferiprone belongs to the family of alpha-ketohydroxypyridines . Its IUPAC chemical name is 3-hydroxy-1,2-dimethylpyridin-4(1H)-one . The polarity of solvents affects the structures and spectroscopic properties of deferiprone .Chemical Reactions Analysis
Deferiprone is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex . It is more selective for iron, and other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone .Physical And Chemical Properties Analysis
Deferiprone is a crystalline powder that ranges in color from white to pinkish-white . Its solubility in deionized water is low and has a melting point ranging anywhere from 272 to 278 degrees Celsius .Aplicaciones Científicas De Investigación
1. Treatment of Iron Overload in Thalassemia Syndromes
- Application Summary: Deferiprone is used to treat iron overload caused by blood transfusions in people with thalassemia syndromes . Thalassemia syndromes are a type of hereditary anemia due to a defect in the production of hemoglobin .
- Methods of Application: Deferiprone is administered orally . The primary endpoint of its efficacy is the change in liver iron concentration (LIC), assessed by R2* magnetic resonance imaging (MRI) .
- Results: Long-term therapy with deferiprone led to continued and progressive reduction in iron load in individuals with thalassemia syndromes . The least squares mean (standard error) change in LIC was −4.04 (0.48) mg/g dry weight for deferiprone .
2. Treatment of Iron Overload in Sickle Cell Disease
- Application Summary: Deferiprone is used to treat iron overload caused by blood transfusions in people with sickle cell disease .
- Methods of Application: Deferiprone is administered orally . The primary endpoint of its efficacy is the change in liver iron concentration (LIC), assessed by R2* magnetic resonance imaging (MRI) .
- Results: Long-term therapy with deferiprone led to continued and progressive reduction in iron load in individuals with sickle cell disease . The least squares mean (standard error) change in LIC was −4.04 (0.48) mg/g dry weight for deferiprone .
3. Treatment of Iron Overload in Other Anemias
- Application Summary: Deferiprone is used to treat iron overload caused by blood transfusions in people with other anemias .
- Methods of Application: Deferiprone is administered orally . The primary endpoint of its efficacy is the change in liver iron concentration (LIC), assessed by R2* magnetic resonance imaging (MRI) .
- Results: Long-term therapy with deferiprone led to continued and progressive reduction in iron load in individuals with other anemias . The least squares mean (standard error) change in LIC was −4.04 (0.48) mg/g dry weight for deferiprone .
4. Treatment of Iron or Other Metal Imbalance Conditions
- Application Summary: Deferiprone has been used in several other iron or other metal imbalance conditions .
- Methods of Application: Deferiprone is administered orally . It has high affinity for iron and interacts with almost all the iron pools at the molecular, cellular, tissue, and organ levels .
- Results: The use of Deferiprone in these conditions has prospects of wider clinical applications .
5. Treatment of Parkinson’s Disease
- Application Summary: Deferiprone has been tested in the treatment of Parkinson’s disease . Iron builds up in the key brain area connected to movement in Parkinson’s, and this excessive iron is harmful to neurons .
- Methods of Application: Deferiprone is administered orally . The primary outcome was the change in the total score on the Movement Disorder Society–sponsored revision of the Unified Parkinson’s Disease Rating Scale (MDS-UPDRS; range, 0 to 260, with higher scores indicating more severe impairment) at 36 weeks .
- Results: In participants with early Parkinson’s disease who had never received levodopa and in whom treatment with dopaminergic medications was not planned, deferiprone was associated with worse scores in measures of parkinsonism than those with placebo over a period of 36 weeks .
6. Treatment of COVID-19
- Application Summary: Deferiprone has been suggested as a potential treatment for COVID-19 .
- Methods of Application: Deferiprone is administered orally . The mode of action of Deferiprone includes antiviral, antimicrobial, antioxidant, anti-hypoxic and anti-ferroptotic effects, iron buffering interactions with transferrin, iron mobilizing effects from ferritin, macrophages and other cells involved in the immune response and hyperinflammation .
- Results: The multi-potent effects and high safety record of Deferiprone in iron loaded and non-iron loaded categories of patients suggest that Deferiprone could be developed as a “magic bullet” drug against COVID-19 and diseases of similar symptomatology .
7. Treatment of Neurodegenerative Diseases
- Application Summary: Deferiprone has been suggested as a potential treatment for neurodegenerative diseases . Iron accumulation in the brain is a common feature of several neurodegenerative diseases, including Alzheimer’s and Parkinson’s .
- Methods of Application: Deferiprone is administered orally . It is believed to work by chelating iron and removing it from the brain, thereby reducing oxidative stress and neuronal death .
- Results: While the use of Deferiprone in these conditions is still under investigation, early studies suggest that it may have potential benefits .
8. Treatment of HIV
- Application Summary: Deferiprone has been tested in the treatment of HIV . It is believed to work by reactivating the “altruistic suicide response” of an HIV-infected cell, killing the HIV DNA it carries .
- Methods of Application: Deferiprone is administered orally . Effective suppression of HIV-1 generation and induction of apoptosis both require deferiprone at a concentration around 150 μM in infected T-cell lines .
- Results: While the use of Deferiprone in the treatment of HIV is still under investigation, early studies suggest that it may have potential benefits .
7. Treatment of Friedreich’s Ataxia
- Application Summary: Deferiprone has been suggested as a potential treatment for Friedreich’s Ataxia, a neurodegenerative disease characterized by iron accumulation in the mitochondria .
- Methods of Application: Deferiprone is administered orally . It is believed to work by chelating iron and removing it from the mitochondria, thereby reducing oxidative stress and neuronal death .
- Results: While the use of Deferiprone in the treatment of Friedreich’s Ataxia is still under investigation, early studies suggest that it may have potential benefits .
8. Treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN)
- Application Summary: Deferiprone has been tested in the treatment of PKAN, a type of neurodegeneration with brain iron accumulation .
- Methods of Application: Deferiprone is administered orally . It is believed to work by chelating iron and removing it from the brain, thereby reducing oxidative stress and neuronal death .
- Results: While the use of Deferiprone in the treatment of PKAN is still under investigation, early studies suggest that it may have potential benefits .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-hydroxy-1,2-dimethylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKOCQBRNJULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040666 | |
| Record name | Deferiprone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Maximum water solubility of 16–18 g/L at 24°, Solubility at 37 °C: water approx 20 mg/mL (pH 7.4) | |
| Record name | Deferiprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deferiprone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Deferiprone is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex and is then eliminated in the urine. Deferiprone is more selective for iron in which other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone., Deferiprone is a chelating agent with an affinity for ferric ion (iron III). Deferiprone binds with ferric ions to form neutral 3:1 (deferiprone:iron) complexes that are stable over a wide range of pH values. Deferiprone has a lower binding affinity for other metals such as copper, aluminum and zinc than for iron. | |
| Record name | Deferiprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deferiprone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Deferiprone | |
Color/Form |
Needles from water | |
CAS RN |
30652-11-0 | |
| Record name | Deferiprone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30652-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deferiprone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferiprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | deferiprone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deferiprone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFERIPRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTY8KH53L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deferiprone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272-278, 266-268 °C; also reported as MP 263-269 °C | |
| Record name | Deferiprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deferiprone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

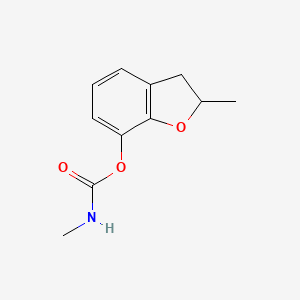
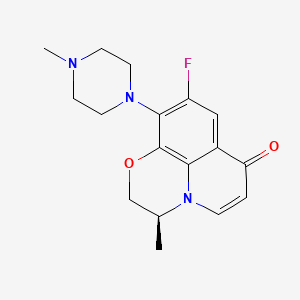
![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)
